molecular formula C20H23N3O3S B11570147 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11570147
M. Wt: 385.5 g/mol
InChI Key: OAFASUYWAQNZNX-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl group and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, chloroform), catalysts (e.g., triethylamine), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYL-4-(3-{6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)MORPHOLINE is unique due to its combination of the morpholine ring, benzenesulfonyl group, and imidazo[1,2-a]pyridine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C20H23N3O3S/c1-14-7-8-20-21-19(13-22(20)10-14)17-5-4-6-18(9-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3

InChI Key

OAFASUYWAQNZNX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C

Origin of Product

United States

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